molecular formula C10H13N5O4 B1141934 3/'-AZIDO-3/'-DEOXYTHYMIDINE-METHYL-3H CAS No. 118897-00-0

3/'-AZIDO-3/'-DEOXYTHYMIDINE-METHYL-3H

Cat. No.: B1141934
CAS No.: 118897-00-0
M. Wt: 267.24
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs are a class of synthetic compounds that are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. nih.govnih.govnbinno.com This structural mimicry allows them to be recognized and utilized by cellular enzymes involved in nucleic acid synthesis. patsnap.com However, their modified structure, often a change in the sugar or base, ultimately disrupts the normal process of DNA or RNA elongation. wikipedia.orgdroracle.ai This ability to interfere with nucleic acid replication has made nucleoside analogs a cornerstone in the development of antiviral and anticancer drugs. nih.govmdpi.com

AZT is a prime example of a thymidine (B127349) analog. wikipedia.org Its defining feature is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azido (B1232118) group (-N₃). wikipedia.org This modification is central to its function. During DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links adjacent nucleotides. patsnap.com The absence of this group in AZT means that once it is incorporated into a growing DNA chain, no further nucleotides can be added, leading to chain termination. patsnap.comdroracle.ai

The development and study of nucleoside analogs like AZT are part of a broader research effort to create agents that can selectively target the replication processes of viruses or cancer cells while minimizing harm to healthy host cells. wikipedia.org Researchers design and synthesize a vast array of these analogs, modifying different parts of the nucleoside structure to enhance their therapeutic properties and understand the intricacies of cellular and viral polymerases. ekb.eg

Significance of Radiolabeling (Methyl-3H) in Biochemical and Molecular Studies

Radiolabeling is a fundamental technique in biochemical and molecular research that allows scientists to trace the path of molecules in biological systems. moravek.comlongdom.org The use of tritium (B154650) (³H), a radioactive isotope of hydrogen, to label AZT at the methyl group of the thymidine base offers several distinct advantages.

The high specific activity achievable with tritium labeling enables the detection of very small quantities of [³H]AZT and its metabolites. nih.govresearchgate.net This sensitivity is crucial for studying the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. openmedscience.comopenmedscience.com By tracking the radioactivity, researchers can quantify the uptake of [³H]AZT into cells, measure the rates of its conversion into its active phosphorylated forms, and determine the extent of its incorporation into DNA. asm.org

The methyl-³H label is particularly stable and less likely to be lost through metabolic processes compared to tritium labels at other positions that might be more susceptible to exchange with water in the biological environment. nih.govresearchgate.net This metabolic stability ensures that the radioactive signal accurately reflects the location of the AZT molecule and its derivatives.

Fundamental Research Questions Addressed by 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H Investigations

The use of 3'-azido-3'-deoxythymidine-methyl-3H as a molecular probe has been instrumental in answering several fundamental research questions regarding the compound's pharmacology and mechanism of action. These investigations have provided a deeper understanding of how AZT functions at the cellular and molecular levels.

A primary research question has been to elucidate the precise mechanism of action of AZT. While it was hypothesized to be a DNA chain terminator, uwa.edu.au studies using [³H]AZT were critical in confirming this. By tracing the radiolabel, researchers could demonstrate that AZT is taken up by cells and intracellularly phosphorylated to its active triphosphate form, AZT-TP. wikipedia.orgasm.org They could then show that [³H]AZT-TP is incorporated into newly synthesized DNA, leading to the termination of the growing chain. droracle.ai

Another key area of investigation has been the cellular uptake and metabolism of AZT. asm.org Using [³H]AZT, scientists have been able to quantify the rate at which the drug enters different types of cells and the efficiency of its conversion to the active triphosphate form. nih.gov These studies have revealed that the phosphorylation of AZT to AZT monophosphate by the enzyme thymidine kinase is a critical and often rate-limiting step in its activation. asm.org

Furthermore, [³H]AZT has been essential in studying the mechanisms of drug resistance . asm.org By comparing the uptake and metabolism of the radiolabeled compound in drug-sensitive and drug-resistant cell lines, researchers have been able to identify key factors contributing to resistance, such as decreased activity of the activating enzymes.

Finally, investigations with [³H]AZT have shed light on the compound's genotoxicity . nih.gov By quantifying the amount of [³H]AZT incorporated into cellular DNA, scientists can assess the potential for the drug to cause DNA damage, which can lead to mutations and other adverse cellular effects. nih.gov These studies have shown that AZT can be incorporated into the DNA of host cells, not just viral DNA, which is an important consideration in its therapeutic use. nih.gov

Detailed Research Findings

Research utilizing 3'-azido-3'-deoxythymidine-methyl-3H has generated a wealth of quantitative data on its cellular pharmacology. The following tables summarize key findings from various studies, illustrating the compound's uptake, phosphorylation, and incorporation into DNA in different experimental settings.

Table 1: Intracellular Concentrations of [³H]AZT and its Metabolites in Different Cell Lines

Cell Line[³H]AZT Concentration (fmol/10⁶ cells)[³H]AZT Monophosphate (fmol/10⁶ cells)[³H]AZT Triphosphate (fmol/10⁶ cells)
Maternal Blood Cells-155667
Cord Blood Cells-146470

Data from a study investigating the systemic and intracellular pharmacokinetics of zidovudine (B1683550) in HIV-1-infected pregnant women and their infants. nih.gov

Table 2: Incorporation of [³H]AZT into Cellular DNA

Cell Line[³H]AZT Concentration in Medium (µM)[³H]AZT Incorporated into DNA (pmol/10⁶ cells)
HCT-8 (Human Colon Tumor)≤ 100≤ 3

This table shows the amount of [³H]AZT incorporated into the DNA of HCT-8 cells after a 5-day exposure to various concentrations of the compound.

Properties

CAS No.

118897-00-0

Molecular Formula

C10H13N5O4

Molecular Weight

267.24

Origin of Product

United States

Synthetic Methodologies and Radiolabeling Strategies for 3 Azido 3 Deoxythymidine Methyl 3h

Precursor Synthesis and Chemical Derivatization

The synthesis of the core structure of 3'-azido-3'-deoxythymidine serves as the foundational step before the introduction of the radioisotope. A common and efficient pathway begins with a readily available sugar, such as D-xylose. semanticscholar.orggoogle.com This multi-step process involves strategic chemical derivatizations to introduce the necessary functional groups and stereochemistry.

A representative synthetic scheme starting from D-xylose involves several key transformations:

Initial Conversion : D-xylose is first converted to a protected derivative, such as 1-(β-D-xylofuranosyl)thymine, with protective groups on the 2', 3', and 5' hydroxyl positions to ensure regioselectivity in subsequent reactions. google.com

2'-Deoxygenation : An efficient deoxygenation at the 2'-position is then carried out. This can be achieved through the formation of a 2'-xanthate derivative followed by reduction. semanticscholar.org

3'-Azidation : The final key step is the introduction of the azido (B1232118) group at the 3'-position. This is typically accomplished by converting the 3'-hydroxyl group into a good leaving group (e.g., a mesylate) and then displacing it with an azide (B81097) salt, such as sodium azide, in an appropriate solvent like dimethylformamide (DMF). google.com This reaction proceeds with inversion of configuration to yield the desired stereochemistry of AZT.

An alternative approach utilizes thymidine (B127349) as the starting material. This method involves the direct conversion of thymidine into 2,3'-anhydrothymidine, which can then be opened with an azide nucleophile to introduce the 3'-azido group.

These synthetic routes produce the non-radiolabeled 3'-azido-3'-deoxythymidine, which serves as a crucial precursor for subsequent radiolabeling steps or as a non-radiolabeled analog for control studies.

StepStarting MaterialKey Reagents/ReactionIntermediate/Product
1D-XyloseMethanolic HCl, Thymine (B56734), Protecting Groups (e.g., Trityl, Benzoyl)Protected 1-(β-D-xylofuranosyl)thymine
2Protected Xylofuranosyl ThymineXanthate formation reagents, Radical initiator (e.g., AIBN), Reducing agent (e.g., Bu3SnH)2'-Deoxy intermediate
32'-Deoxy intermediateMesyl chloride, Sodium azide (NaN3)3'-Azido-3'-deoxythymidine

Regiospecific Incorporation of Tritium (B154650) (Methyl-3H)

Labeling with tritium (³H) is preferred in many biomedical studies due to its high specific activity and the low energy of its beta emission. nih.govrsc.org For 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H, the tritium is incorporated specifically into the methyl group of the thymine ring, a position that is generally metabolically stable.

Tritiation Methods and Optimization

The regiospecific incorporation of tritium into the methyl group of the thymidine moiety can be achieved through the reduction of a suitable precursor with tritium gas (T₂). A well-established method involves the synthesis of 5-formyluracil, which can then be condensed with the appropriate sugar derivative before the final reduction and azidation steps, or more directly, the non-radiolabeled AZT can be chemically modified to introduce a precursor for tritiation.

A direct and effective method for preparing thymine-methyl-³H involves the catalytic reduction of 5-formyluracil with high-purity tritium gas. iaea.org This tritiated thymine can then be enzymatically converted to tritiated thymidine and subsequently used in the synthesis of AZT. iaea.org

Alternatively, a more direct precursor for labeling the intact AZT molecule would involve the synthesis of 5-formyl-3'-azido-3'-deoxyuridine. The reduction of the 5-formyl group to a tritiated methyl group would be the final step.

Key Tritiation Reaction:

Precursor : 5-formyl-3'-azido-3'-deoxyuridine

Tritiating Agent : Tritium gas (T₂)

Catalyst : Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts.

Product : 3'-Azido-3'-deoxythymidine-methyl-³H

Optimization of this reaction involves careful control of reaction conditions such as temperature, pressure of the tritium gas, catalyst loading, and reaction time to maximize the specific activity and radiochemical yield while minimizing side reactions.

Another potential, though less specific, method is metal-catalyzed hydrogen isotope exchange. nih.gov This involves treating the non-radiolabeled AZT with tritium gas in the presence of a metal catalyst like Iridium or Rhodium complexes, which can facilitate the exchange of hydrogen atoms for tritium. nih.gov However, achieving regiospecificity for the methyl group without affecting other positions can be challenging and requires careful selection of the catalyst and reaction conditions.

Tritiation MethodPrecursorTritiating AgentKey AdvantagesKey Challenges
Catalytic Reduction5-formyl-3'-azido-3'-deoxyuridineTritium Gas (T₂)High regiospecificity, High specific activityRequires synthesis of a specific precursor
Catalytic Reduction5-formyluracilTritium Gas (T₂)High regiospecificityRequires subsequent enzymatic or chemical steps to build the final molecule iaea.org
Hydrogen Isotope Exchange3'-Azido-3'-deoxythymidineTritium Gas (T₂)Late-stage labeling of the final compoundPotential for non-specific labeling at various positions

Radiochemical Purity Assessment

Ensuring the radiochemical purity of the final product is paramount for its use in biological studies. Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this assessment. researchgate.netiaea.org

The system typically employs a reverse-phase column and a suitable mobile phase to separate the tritiated AZT from any radioactive impurities. Detection is achieved using a flow-through radioactivity detector connected in series with a standard UV detector. This dual-detection setup allows for the simultaneous monitoring of both the radioactive and non-radioactive components of the sample. ymaws.com The radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to the product and expressing it as a percentage of the total integrated radioactivity.

Thin-Layer Chromatography (TLC) can also be used as a simpler, complementary technique. ymaws.com The sample is spotted on a TLC plate, which is then developed in an appropriate solvent system. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner to identify and quantify impurities.

Purification and Isotopic Characterization of 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H

After the tritiation reaction, the crude product is a mixture containing the desired radiolabeled compound, unreacted precursor, non-tritiated product, and potential side products. Purification is essential to isolate the 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H with high purity.

Preparative HPLC is the method of choice for purification, offering high resolution to separate the product from closely related impurities. The fractions corresponding to the product peak, as identified by the radioactivity detector, are collected. The solvent is then removed, typically by lyophilization or evaporation under reduced pressure, to yield the purified radiolabeled compound. Ion exchange chromatography can also be an effective purification method, particularly for removing charged impurities. frontiersin.org

Isotopic characterization is performed to confirm the identity, location of the tritium label, and specific activity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Tritium (³H) is an NMR-active nucleus. ³H-NMR spectroscopy provides direct evidence for the location of the tritium label within the molecule, as the chemical shifts are nearly identical to those in ¹H-NMR. nih.gov This confirms the regiospecificity of the labeling process.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) can confirm the molecular weight of the tritiated compound, thereby verifying the incorporation of tritium atoms. By comparing the mass spectra of the labeled and unlabeled compounds, the degree of tritium incorporation can be estimated. rsc.org

Liquid Scintillation Counting (LSC) : The specific activity (radioactivity per unit mass, e.g., Ci/mmol) is a critical parameter and is determined by quantifying the total radioactivity using LSC and the total mass of the compound, which can be determined by UV-HPLC with a concentration curve generated from a known standard. nih.gov

Analytical TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity Assessment & PurificationRadiochemical purity, separation of product from impurities.
Thin-Layer Chromatography (TLC)Purity AssessmentQualitative and semi-quantitative assessment of radiochemical purity.
Tritium NMR (³H-NMR)Isotopic CharacterizationConfirms the specific location of the tritium label(s). nih.gov
Mass Spectrometry (MS)Isotopic CharacterizationConfirms molecular weight and isotopic enrichment. rsc.org
Liquid Scintillation Counting (LSC)QuantificationMeasures total radioactivity to determine specific activity.

Comparative Synthesis of Non-Radiolabeled Analogs for Control Studies

The synthesis of the non-radiolabeled (or "cold") analog, 3'-azido-3'-deoxythymidine, is identical to the precursor synthesis described in section 2.1. This compound is essential for several reasons in studies involving the radiolabeled version:

Co-chromatography : The non-radiolabeled standard is used to confirm the identity of the radiolabeled product peak in chromatographic analyses (HPLC, TLC) by demonstrating that both compounds have the same retention time or Rf value.

Control Experiments : In biological assays, the non-radiolabeled compound is used in control experiments to differentiate between effects caused by the chemical structure of the drug and effects related to its radioactivity.

Quantification : It serves as a reference standard for creating calibration curves, which are necessary for accurately quantifying the concentration of the radiolabeled compound in biological samples using methods like HPLC-UV.

The synthesis of this analog follows established chemical routes, starting from materials like thymidine or D-xylose, and involves the same steps of protection, deoxygenation, and azidation to yield a highly pure product for use as a reliable standard. semanticscholar.orggoogle.com The purity and identity of the non-radiolabeled analog are confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis.

Molecular and Biochemical Mechanisms of Action of 3 Azido 3 Deoxythymidine and Its Metabolites

Substrate Recognition and Enzymatic Phosphorylation Pathways

As a prodrug, 3'-azido-3'-deoxythymidine must undergo intracellular phosphorylation to its active 5'-triphosphate form to exert its effects. drugbank.compatsnap.com This activation is a multi-step process mediated by host cellular kinases.

Interaction with Cellular Thymidine (B127349) Kinases (e.g., TK1, TK2)

The initial and critical step in the activation of 3'-azido-3'-deoxythymidine is its conversion to 3'-azido-3'-deoxythymidine-monophosphate (AZT-MP). This reaction is catalyzed by cellular thymidine kinases. There are two primary routes for this phosphorylation:

Cytosolic Pathway (TK1): In actively replicating cells, the cytosolic enzyme thymidine kinase 1 (TK1) is the primary enzyme responsible for phosphorylating 3'-azido-3'-deoxythymidine. clinpgx.orgnih.gov The expression of TK1 is closely linked to the S phase of the cell cycle. nih.gov

Mitochondrial Pathway (TK2): In non-replicating tissues, thymidine kinase 2 (TK2), located within the mitochondria, is the key enzyme for this initial phosphorylation step. nih.govnih.gov

3'-azido-3'-deoxythymidine acts as a competitive inhibitor of thymidine for phosphorylation by TK2. nih.govnih.gov This competition can lead to a decrease in the phosphorylation of the natural substrate, thymidine, potentially impacting mitochondrial DNA synthesis. nih.govnih.gov Studies in isolated rat mitochondria have quantified this inhibition.

EnzymeTissue SourceInhibition TypeInhibition Constant (Ki)
Thymidine Kinase 2 (TK2)Rat Heart MitochondriaCompetitive10.6 ± 4.5 µM
Thymidine Kinase 2 (TK2)Rat Liver MitochondriaCompetitive14.0 ± 2.5 µM
(Data sourced from Biochemical Pharmacology, 2006) nih.govnih.gov

Furthermore, prolonged exposure to 3'-azido-3'-deoxythymidine can lead to cellular resistance through acquired defects in thymidine kinase activity, characterized by a decrease in the maximum reaction velocity (Vmax) and a reduced affinity of the enzyme for both 3'-azido-3'-deoxythymidine and deoxythymidine. nih.gov

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Forms by Cellular Kinases

Following the initial phosphorylation, AZT-MP undergoes two further phosphorylation steps to become the pharmacologically active 3'-azido-3'-deoxythymidine-triphosphate (AZT-TP). clinpgx.orgnih.gov

This sequential phosphorylation is catalyzed by two other cellular kinases:

AZT-MP to AZT-DP: The conversion of the monophosphate form to 3'-azido-3'-deoxythymidine-diphosphate (AZT-DP) is catalyzed by thymidylate kinase. clinpgx.org This step is considered the rate-limiting step in the activation pathway, as AZT-MP is a poor substrate for this enzyme, which can lead to an accumulation of the monophosphate metabolite. nih.govnsf.gov

AZT-DP to AZT-TP: The final phosphorylation from the diphosphate to the active triphosphate form is mediated by the enzyme nucleoside diphosphate kinase. clinpgx.org

Phosphorylation StepPrecursorProductKey EnzymeSignificance
13'-Azido-3'-deoxythymidine3'-Azido-3'-deoxythymidine-monophosphateThymidine Kinase (TK1, TK2)Initial activation step
23'-Azido-3'-deoxythymidine-monophosphate3'-Azido-3'-deoxythymidine-diphosphateThymidylate KinaseRate-limiting step in the activation pathway
33'-Azido-3'-deoxythymidine-diphosphate3'-Azido-3'-deoxythymidine-triphosphateNucleoside Diphosphate KinaseFormation of the active compound
(Data compiled from multiple sources) clinpgx.orgnih.govnsf.gov

Inhibition of Nucleic Acid Polymerases

The active metabolite, AZT-TP, interferes with the synthesis of DNA by interacting with nucleic acid polymerases. Its primary target is the reverse transcriptase enzyme of retroviruses like HIV-1, but it can also affect host cellular polymerases.

Molecular Interaction with Viral Reverse Transcriptase (e.g., HIV-1 RT)

AZT-TP acts as a competitive inhibitor of the viral HIV-1 reverse transcriptase (RT). drugbank.comclinpgx.org Structurally, AZT-TP mimics the natural substrate, deoxythymidine triphosphate (dTTP). patsnap.com This structural similarity allows it to compete with dTTP for binding to the active site of the reverse transcriptase enzyme. droracle.ainih.gov The affinity of AZT-TP for HIV reverse transcriptase is approximately 100-fold greater than its affinity for human cellular DNA polymerase alpha, which contributes to its selective antiviral activity. wikipedia.orgstackexchange.com By binding to the enzyme, AZT-TP effectively reduces the rate at which the natural nucleotide is incorporated into the growing viral DNA chain.

DNA Chain Termination Mechanism at the Molecular Level

In addition to competitive inhibition, the primary mechanism of action for 3'-azido-3'-deoxythymidine is its function as a DNA chain terminator. droracle.aiwikipedia.org After AZT-TP is incorporated into the nascent viral DNA strand by the reverse transcriptase, it halts further elongation of the DNA chain. patsnap.comsciencesnail.com

This termination occurs because the 3'-azido group (-N3) on the deoxyribose sugar of the molecule replaces the crucial 3'-hydroxyl group (-OH) found in natural deoxynucleotides. drugbank.compatsnap.com The 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links one nucleotide to the next in a growing DNA strand. patsnap.comresearchgate.net Without this hydroxyl group, the phosphodiester linkage cannot be formed, and DNA synthesis is prematurely terminated. drugbank.comresearchgate.net This prevents the completion of the viral DNA, thereby inhibiting viral replication. sciencesnail.com

Effects on Host Cellular DNA Polymerases (e.g., Mitochondrial DNA Polymerase Gamma)

While 3'-azido-3'-deoxythymidine shows selectivity for viral reverse transcriptase, its triphosphate metabolite can also inhibit host cellular DNA polymerases, albeit to a lesser extent. droracle.aidrugbank.com The most significant off-target effect is on mitochondrial DNA polymerase gamma (pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA). droracle.ainih.gov

AZT-TP inhibits DNA polymerase gamma through a mixed model of competitive and noncompetitive inhibition. nih.gov This inhibition can disrupt mtDNA replication and has been linked to mitochondrial DNA depletion observed in certain tissues. nih.govnih.gov The kinetic parameters for this inhibition have been determined in vitro.

EnzymeSubstrateInhibition TypeKi (competitive)Ki' (noncompetitive)
Bovine Cardiac Mitochondrial DNA Polymerase-GammaAZT-TPMixed (Competitive/Noncompetitive)1.8 ± 0.2 µM6.8 ± 1.7 µM
(Data sourced from Circulation Research, 1994) nih.gov

AZT-TP is also a weak inhibitor of cellular DNA polymerase alpha. droracle.aidrugbank.com However, its inhibitory effect on polymerase gamma occurs at concentrations more readily achievable in vivo, making it a more clinically relevant interaction. droracle.ai

Specificity of Interaction with Enzymes from Diverse Biological Systems (e.g., Bacterial DNA Polymerase)

The thymidine analog 3'-azido-3'-deoxythymidine (AZT) exhibits potent bactericidal activity against a range of gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. frenoy.eunih.gov However, it shows no activity against gram-positive bacteria, anaerobic bacteria, or most fungal pathogens. frenoy.eunih.gov The mechanism of action in susceptible bacteria involves the intracellular phosphorylation of AZT to its active triphosphate form, AZT-5'-triphosphate (AZT-TP). frenoy.eunih.gov Evidence indicates that bacterial thymidine kinase is responsible for this activation, as resistant mutants are found to be deficient in this enzyme. frenoy.eunih.gov

Once formed, AZT-TP acts as a potent inhibitor of replicative DNA synthesis in bacteria. frenoy.eunih.gov Studies using toluene-permeabilized E. coli have shown that AZT-TP is the most powerful inhibitor among the phosphorylated metabolites of AZT. frenoy.eunih.gov Furthermore, in vitro DNA polymerization assays using the Klenow fragment of E. coli DNA polymerase I confirm that AZT-TP is a specific DNA chain terminator. frenoy.eunih.gov This termination of the growing DNA chain is considered the lethal event for the susceptible microorganisms. frenoy.eunih.gov

In contrast to its potent effect on bacterial and viral polymerases, AZT-TP is a weak inhibitor of human cellular DNA polymerases α and β. nih.govdroracle.ai However, it is an efficient inhibitor of human DNA polymerase γ, the enzyme responsible for mitochondrial DNA replication. nih.govnih.gov This relative lack of specificity for viral reverse transcriptase over mitochondrial polymerase γ may contribute to the side effects observed during AZT therapy. nih.gov The inhibitory effect on DNA polymerase γ is significantly less potent than on HIV reverse transcriptase. nih.gov

Table 1: Comparative Inhibition of DNA Polymerases by AZT-TP This table summarizes the inhibitory activity of AZT-triphosphate (AZT-TP) against various DNA polymerases from different biological systems.

EnzymeOrganism/SystemKi Value (µM)Potency Relative to HIV-1 RT
HIV-1 Reverse TranscriptaseHuman Immunodeficiency Virus0.0075High
Human DNA Polymerase αHumanWeak InhibitionLow
Human DNA Polymerase βHumanWeak InhibitionLow
Human DNA Polymerase γHuman (Mitochondrial)Significant InhibitionModerate
E. coli DNA Polymerase I (Klenow fragment)Escherichia coli (Bacterial)InhibitoryModerate

Molecular Basis of Competitive Inhibition with Endogenous Deoxynucleoside Triphosphates

The primary mechanism by which 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP) exerts its inhibitory effect is through competitive inhibition with the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.govasm.org This competition occurs at the active site of DNA polymerases, most notably viral reverse transcriptases. droracle.ai The structural similarity between AZT-TP and dTTP allows the former to be recognized and bound by the enzyme.

Once AZT-TP is incorporated into the nascent DNA strand, it acts as a chain terminator. researchgate.netnih.govmdpi.com The critical structural feature of AZT is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (-N₃) group. researchgate.netnih.gov In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-phosphate of the next incoming deoxynucleoside triphosphate, thus elongating the DNA chain. researchgate.net The absence of this 3'-hydroxyl group in the incorporated AZT monophosphate makes this linkage impossible, leading to the immediate cessation of DNA elongation. researchgate.netnih.gov This mechanism of action is the basis for the Sanger method of DNA sequencing, which utilizes similar chain-terminating dideoxynucleotides. nih.govnih.gov

The inhibition by AZT-TP is competitive with respect to dTTP, meaning that the extent of inhibition depends on the relative concentrations of the inhibitor and the natural substrate. nih.govasm.org However, it acts as a noncompetitive inhibitor with respect to the other deoxynucleoside triphosphates (dATP, dCTP, and dGTP). nih.govasm.org The efficiency of incorporation of AZT-TP by polymerases is significantly lower than that of dTTP, indicating that these enzymes have a preference for the natural substrate. nih.govresearchgate.net

Table 2: Comparison of Molecular Features of dTTP and AZT-TP This table highlights the key structural differences between the natural substrate (dTTP) and the competitive inhibitor (AZT-TP) and their consequences for DNA synthesis.

Molecular FeatureDeoxythymidine Triphosphate (dTTP)3'-Azido-3'-deoxythymidine Triphosphate (AZT-TP)Consequence for DNA Synthesis
3' Group on SugarHydroxyl (-OH)Azido (-N₃)The azido group in AZT-TP prevents the formation of a phosphodiester bond, causing chain termination.
Binding to PolymeraseBinds as the natural substrate.Binds competitively at the same active site as dTTP.AZT-TP competes with the natural supply of dTTP for incorporation into the growing DNA chain.
Role in ElongationAllows for the addition of the next nucleotide.Prevents the addition of any further nucleotides.Incorporation of AZT-TP halts the process of DNA replication.

Cellular and Subcellular Pharmacokinetics of 3 Azido 3 Deoxythymidine Methyl 3h in Preclinical Research Models

Cellular Uptake and Membrane Permeation Mechanisms

The entry of 3'-azido-3'-deoxythymidine into target cells is the initial step required for its pharmacological action. This process has been investigated in various cell lines, revealing complex transport dynamics.

Early and consistent findings across multiple studies indicate that 3'-azido-3'-deoxythymidine primarily traverses the cell membrane via non-facilitated or passive diffusion. This mechanism is suggested by the drug's ability to be distributed to cells without the requirement for a specific carrier-mediated process. Studies in MT4 cells, for instance, have shown that the transport of AZT into cells occurs through simple diffusion.

While passive diffusion is a major route of entry, the role of specific transporters is not entirely negligible and appears to be cell-type dependent. Research into the human concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) has yielded varied results. Some studies have demonstrated that nucleoside transporters play a minimal role in the uptake of the antiviral drug in certain leukemic T-cell lines. However, other investigations have identified specific transporters capable of facilitating its influx. For example, the ENT2 transporter isoform has been shown to be a mechanism for the cellular uptake of AZT. Additionally, transporters such as SLC28A1 and SLC28A3 have been noted for their ability to translocate zidovudine (B1683550). These findings suggest that while passive diffusion is predominant, specific nucleoside transporters can contribute to the cellular uptake of 3'-azido-3'-deoxythymidine in certain biological contexts.

Intracellular Metabolism and Metabolite Profiling

Following cellular uptake, 3'-azido-3'-deoxythymidine must undergo sequential phosphorylation to become pharmacologically active. This process is catalyzed by host cell kinases and results in the formation of mono-, di-, and triphosphate metabolites.

The intracellular concentrations of 3'-azido-3'-deoxythymidine and its phosphorylated anabolites have been quantified in several key cell lines used in preclinical research.

Peripheral Blood Mononuclear Cells (PBMCs): In human PBMCs, the parent drug is efficiently converted to its phosphorylated forms. Studies have quantified these metabolites, showing significant inter-individual variability. For example, in HIV-negative volunteers, median intracellular concentrations were 243 fmol/million cells for the monophosphate (AZT-MP), 30.9 fmol/million cells for the diphosphate (B83284) (AZT-DP), and 37.2 fmol/million cells for the triphosphate (AZT-TP). Another study in newborns receiving AZT prophylaxis found significantly higher intracellular concentrations of AZT-MP and AZT-TP during the first 15 days of life, with median levels of 732 fmol/10⁶ cells and 170 fmol/10⁶ cells, respectively. nih.gov

CEM-T4 Cells: In the human T-lymphoblastoid cell line CEM, 3'-azido-3'-deoxythymidine is effectively activated to its triphosphate anabolite. Following drug administration, the intracellular concentration of zidovudine triphosphate (AZT-TP) peaks at approximately 4 hours before declining. nih.gov The initial phosphorylation to AZT-MP is a rapid process, with subsequent steps being rate-limiting.

MT-4 Cells: Studies in MT-4 cells have also demonstrated the intracellular phosphorylation of the compound. The levels of AZT-TP have been compared to those of other nucleoside analogs, providing insights into the relative efficiency of metabolic activation.

HL-60 Cells: In the human myeloid leukemia cell line HL-60, radiolabeled 3'-azido-3'-deoxythymidine has been shown to be taken up by the cells and incorporated into mitochondria, indicating that the metabolic machinery for phosphorylation is active in this cell line. nih.gov

Intracellular Concentrations of 3'-AZIDO-3'-DEOXYTHYMIDINE Metabolites in PBMCs
MetaboliteMedian Concentration (fmol/106 cells) - Study 1Median Concentration (fmol/106 cells) - Study 2 (Newborns <15 days) nih.gov
AZT-Monophosphate (AZT-MP)243732 nih.gov
AZT-Diphosphate (AZT-DP)30.9Not Reported
AZT-Triphosphate (AZT-TP)37.2170 nih.gov

The duration of the antiviral effect of 3'-azido-3'-deoxythymidine is closely linked to the intracellular persistence of its active triphosphate metabolite. The turnover of the phosphorylated species varies between different cell types.

In human PBMCs, the phosphorylated metabolites are eliminated at different rates. The terminal half-life has been reported to be approximately 13.4 hours for AZT-MP, 8.3 hours for AZT-DP, and 4.2 hours for AZT-TP. nih.gov This indicates a relatively prolonged intracellular presence, particularly for the monophosphate. AZT-MP often accumulates to the highest concentration within the cell, suggesting that its conversion to AZT-DP by thymidylate kinase is the rate-limiting step in the anabolic pathway. researchgate.net This accumulation allows AZT-MP to serve as an intracellular reservoir for the sustained formation of the active AZT-TP.

In CEM cells, the concentration of AZT-TP has been observed to decline biexponentially after reaching its peak at 4 hours. nih.gov The persistence of total radioactive metabolites in CEM cells has been documented for up to 24 hours after initial incubation, demonstrating the longevity of the drug's anabolites within the cell. researchgate.net

Intracellular Elimination Half-Life of 3'-AZIDO-3'-DEOXYTHYMIDINE Metabolites in Human PBMCs nih.gov
MetaboliteElimination Half-Life (t1/2) in hours
AZT-Monophosphate (AZT-MP)13.428 nih.gov
AZT-Diphosphate (AZT-DP)8.285 nih.gov
AZT-Triphosphate (AZT-TP)4.240 nih.gov

Intracellular Distribution and Compartmentalization

The subcellular localization of 3'-azido-3'-deoxythymidine and its metabolites is crucial for both its antiviral activity and its potential for cellular toxicity. The primary site of action for AZT-TP is the cell nucleus (or the cytoplasm in the context of retroviral replication), where it inhibits viral reverse transcriptase. However, evidence strongly indicates that the compound and its anabolites also localize to mitochondria.

Subcellular Localization Studies of 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H and its Metabolites

Following cellular uptake, 3'-Azido-3'-deoxythymidine (AZT) and its subsequent metabolites are distributed among various subcellular compartments. Studies in human bone marrow cells exposed to [3H]AZT have shown that both the unchanged parent compound and its phosphorylated derivatives accumulate within the cells. Among these, 3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) is the predominant intracellular metabolite. The accumulation of AZT-MP is significant, serving as a reservoir for the eventual formation of the active triphosphate form.

Research has also identified specific organelles as sites of AZT localization. Studies using a human myeloid leukemia cell line (HL-60) demonstrated that radiolabeled AZT is reversibly incorporated into mitochondria. This mitochondrial localization is a critical aspect of the compound's cellular pharmacokinetics, suggesting that its effects on cellular function may be partly mediated through actions within this organelle. Furthermore, investigations have detected AZT-MP in Golgi-enriched membrane fractions, indicating another potential site of action and interaction within the cell.

The intracellular concentrations of AZT and its metabolites vary depending on the cell type and experimental conditions. The table below summarizes key findings on the subcellular localization of AZT and its primary metabolite.

Cell ModelSubcellular LocationDetected Compound(s)Key Finding
Human Bone Marrow CellsGeneral IntracellularAZT, AZT-MP, other phosphorylated metabolitesAZT-MP is the predominant intracellular metabolite.
Human Myeloid Leukemia Cells (HL-60)MitochondriaRadiolabeled AZTDemonstrated reversible incorporation into mitochondria.
Animal Cells (CHO)Golgi ApparatusAZT-MPAZT-MP was identified in Golgi-enriched membrane fractions.

Incorporation into Nucleic Acids within Cellular Compartments

A primary mechanism of action for AZT involves its incorporation into nucleic acids, leading to DNA chain termination. Following intracellular phosphorylation to its active 5'-triphosphate form (AZT-TP), the molecule acts as a substrate for DNA polymerases.

Studies have unequivocally demonstrated the incorporation of AZT into the nuclear DNA of various human cells, including bone marrow cells and colon tumor cells. who.intnih.gov In human bone marrow cells exposed to [3H]AZT, analysis via cesium sulfate density gradient centrifugation revealed a significant amount of radioactivity associated with the DNA region, while no radioactivity was detected in the RNA fraction. who.int The amount of AZT incorporated into DNA has been shown to correlate with its concentration in the extracellular medium. who.intnih.gov For instance, in cultured human colon tumor (HCT-8) cells, exposure to 20, 50, and 100 µM of AZT resulted in the incorporation of 105, 245, and 479 fmol of AZT monophosphate per microgram of DNA, respectively. nih.gov

Beyond the nucleus, AZT is also incorporated into mitochondrial DNA (mtDNA). researchgate.net The mitochondrial DNA polymerase, polymerase-γ, is inhibited by AZT-TP. researchgate.netnih.gov This incorporation into mtDNA can lead to a depletion in the mitochondrial DNA copy number and disrupt mitochondrial function. researchgate.net While AZT is a substrate for polymerase-γ, kinetic studies suggest a mechanism that limits its incorporation efficiency compared to natural nucleotides, potentially serving as a protective mechanism against mitochondrial toxicity.

The table below presents data on the quantification of AZT incorporation into cellular DNA from a preclinical study.

Cell LineAZT Concentration (µM)AZT Incorporated (fmol/µg DNA)
Human Colon Tumor (HCT-8)20105
Human Colon Tumor (HCT-8)50245
Human Colon Tumor (HCT-8)100479

Ex Vivo and In Vitro Pharmacokinetic Studies in Animal Models (e.g., Rat, Monkey Hepatocytes)

Radiotracer-Based Studies of Tissue Distribution

Radiotracer studies using tritium (B154650) ([3H]) or carbon-14 ([14C]) labeled AZT have been instrumental in elucidating its tissue distribution in various animal models.

In rats administered a single oral dose of [3H]AZT, the compound was absorbed and distributed rapidly into all tissues, with peak concentrations observed within 15 minutes. who.int The concentrations of AZT and its metabolites were found to be similar to or higher than plasma concentrations in most tissues. who.int However, very low concentrations were observed in the brain, suggesting limited transport across the blood-brain barrier. who.int A study in mice using [3H]AZT provided a more detailed ranking of tissue-to-plasma ratios. nih.gov

Studies in pregnant rhesus monkeys infused with AZT showed that the drug crosses the placenta and distributes into fetal tissues. nih.gov Following a short-term infusion, AZT was found incorporated into the DNA of fetal liver, lung, heart, skeletal muscle, brain, and placenta. nih.gov The concentration of total AZT equivalents in these fetal tissues ranged from 0.86 to 5.20 µg/g of tissue. nih.gov

The following table summarizes the tissue-to-plasma concentration ratios of AZT in control mice, providing insight into the relative distribution of the compound across different organs. nih.gov

TissueRelative Tissue-to-Plasma Ratio Ranking
KidneysHighest
MuscleHigh
SpleenHigh
LiverHigh
HeartHigh
LungHigh
ThymusModerate
Lymph NodesLow
BrainLowest

Hepatic and Renal Metabolism in Isolated Cellular Systems

The liver is a primary site for the metabolism of AZT. Studies using isolated rat, monkey, and human hepatocytes, as well as liver microsomes, have identified two main catabolic pathways: glucuronidation and reduction. researchgate.netpsu.edu

The major metabolic pathway is glucuronidation, which involves the conjugation of AZT with glucuronic acid by the enzyme UDP-glucuronosyltransferase (specifically the UGT2B7 isoform) to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). psu.edu In isolated rat hepatocytes exposed to [3H]AZT, GAZT was the predominant intracellular catabolite. psu.edu There are, however, species-specific differences in the extent of this pathway. In monkey and human hepatocytes, GAZT levels reached a maximum of 7.38 µM and 6.41 µM, respectively, within 32 hours, whereas in rat hepatocytes, the maximum level was significantly lower at 1.02 µM. psu.edu Studies with liver microsomes indicate that glucuronidation accounts for 60-75% of AZT metabolism in humans, but only about 10% in rats. researchgate.net

The second pathway is the reduction of the 3'-azido group to an amino group, forming 3'-amino-3'-deoxythymidine (AMT). researchgate.netclinpgx.org This reaction is mediated by NADPH-dependent enzyme systems, including cytochrome P450 isoenzymes (CYP2B, CYP3A, CYP4A, and CYP2C9 have been implicated). researchgate.net The formation of AMT has been demonstrated in both rat and human liver microsomes. clinpgx.org In rat hepatocytes, trace amounts of AMT and its glucuronide (GAMT) were also detected. psu.edu

Applications of 3 Azido 3 Deoxythymidine Methyl 3h As a Biochemical Probe and Research Tool

Metabolic Tracing and Pathway Elucidation

The tritium (B154650) label on 3'-azido-3'-deoxythymidine-methyl-3H enables researchers to trace its journey through cellular metabolic pathways. Once it enters a cell, [3H]AZT is metabolized by cellular enzymes, and its radiolabel allows for the identification and quantification of its subsequent phosphorylated forms.

Studies using [3H]AZT have been crucial in elucidating its anabolic pathway. In various cell types, including human lymphocytes and E. coli, [3H]AZT is sequentially phosphorylated by host cell kinases to 3'-azido-3'-deoxythymidine-5'-monophosphate (AZTMP), then to the diphosphate (B83284) (AZTDP), and finally to the active triphosphate form (AZTTP). nih.govclinpgx.org The ability to track the radiolabel has shown that the conversion of AZTMP to AZTDP is a rate-limiting step, leading to high intracellular concentrations of the monophosphate form. clinpgx.org

Furthermore, radiolabeling has been instrumental in demonstrating the incorporation of the compound into nucleic acids. Research on human bone marrow cells using [3H]AZT confirmed that the nucleoside is incorporated into the cell's DNA. psu.edu This incorporation was verified by purifying the DNA, hydrolyzing it, and identifying the radiolabeled AZT moiety via high-performance liquid chromatography (HPLC). psu.edu Beyond phosphorylation, metabolic tracing has also shed light on other pathways, such as the significant conversion of AZT to its 5'-O-glucuronide metabolite (GAZT) in humans, a process mediated by the enzyme UDP-glucuronosyltransferase. nih.gov The unusual ability of AZT to permeate cell membranes primarily through nonfacilitated diffusion, a property linked to the lipophilicity of the azido (B1232118) group, was also investigated using radiolabeled compound influx studies. clinpgx.org

Quantification of Enzymatic Activities in Vitro

[3H]AZT and related radiolabeled compounds are standard tools for quantifying the kinetic parameters of enzymes involved in nucleoside metabolism. By measuring the rate of conversion of the radiolabeled substrate to its product, researchers can determine key enzymatic values like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

For instance, purified cytosolic thymidine (B127349) kinase was found to phosphorylate AZT with an apparent Kₘ value of 3.0 µM, nearly identical to its affinity for the natural substrate, thymidine (Kₘ of 2.9 µM). clinpgx.org However, the maximal phosphorylation rate for AZT was only 60% of that for thymidine. clinpgx.org In contrast, the subsequent phosphorylation step, catalyzed by thymidylate kinase, is significantly less efficient for AZT's metabolite. The apparent Kₘ for AZTMP was 8.6 µM, about twofold higher than that for dTMP (4.1 µM), but the Vₘₐₓ was a mere 0.3% of the rate observed with the natural substrate. clinpgx.org This finding highlights AZTMP as a potent alternative-substrate inhibitor of thymidylate kinase. clinpgx.org

These techniques are also used to measure inhibition constants (Kᵢ). In isolated rat heart and liver mitochondria, AZT was identified as a competitive inhibitor of thymidine phosphorylation. nih.gov Using [methyl-3H]-thymidine as the substrate, the Kᵢ for AZT was determined to be 10.6 µM in heart mitochondria and 14.0 µM in liver mitochondria. nih.gov

EnzymeSubstrateNatural SubstrateKₘ (µM)Vₘₐₓ (Relative to Natural Substrate)Source
Thymidine KinaseAzidothymidine (AZT)Thymidine3.060% clinpgx.org
Thymidylate KinaseAZT-Monophosphate (AZTMP)dTMP8.60.3% clinpgx.org

Investigation of Substrate Specificity for Nucleoside Kinases and Polymerases

The structural differences between AZT and natural nucleosides make [3H]AZT and its derivatives excellent tools for probing the substrate specificity of various enzymes, particularly nucleoside kinases and DNA polymerases.

As detailed above, kinetic studies reveal that while thymidine kinase readily accepts AZT as a substrate, thymidylate kinase shows a strong preference for its natural substrate, dTMP, over AZTMP. clinpgx.org This differential specificity is a critical determinant of AZT's metabolic activation.

The triphosphate form, AZTTP, has been extensively studied to determine its specificity as an inhibitor of different DNA polymerases. These investigations have been fundamental to understanding its mechanism of action. Research has shown that AZTTP is a highly selective inhibitor of HIV reverse transcriptase compared to human cellular DNA polymerases. The concentration of AZTTP required to inhibit HIV reverse transcriptase by 50% (IC₅₀) is approximately 100-fold lower than that needed to inhibit human DNA polymerase alpha. clinpgx.org Studies on purified DNA polymerase gamma from bovine testes revealed that AZTTP acts as a competitive inhibitor with respect to dTTP but, interestingly, is not incorporated into the DNA by this enzyme. nih.gov This contrasts with its action on HIV reverse transcriptase and E. coli DNA polymerase I, where it serves as a chain-terminating substrate. nih.govasm.org

PolymeraseOrganism/Cell TypeInhibition by AZTTPNotesSource
HIV Reverse TranscriptaseHuman Immunodeficiency VirusPotent Inhibitor / Chain-Terminating Substrate~100-fold more sensitive than DNA Pol α clinpgx.orgasm.org
DNA Polymerase αHuman (H9 Cell Line)Weak InhibitorIC₅₀ is ~100x higher than for HIV RT clinpgx.org
DNA Polymerase γBovine TestesCompetitive InhibitorInhibits in competition with dTTP but is not incorporated nih.gov
DNA Polymerase I (Klenow)Escherichia coliChain-Terminating SubstrateIncorporation leads to DNA chain termination nih.gov
Mitochondrial DNA Polymerase γRat Liver/HeartWeak InhibitorIC₅₀ >100 µM nih.gov

Development of Novel Assays for Molecular Interactions

3'-azido-3'-deoxythymidine serves as a foundational molecule for developing novel assays and chemical probes to explore new molecular interactions. The 3'-azido group is a versatile chemical handle that can be modified using reactions like copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". nih.gov

This approach has been used to synthesize libraries of novel 1,2,3-triazole derivatives of AZT. nih.gov These new compounds can then be screened for activity using various assays, such as colorimetric cytopathic effect (CPE) assays or single replication cycle assays, to identify molecules with altered or improved biological functions. nih.gov The development of such assays allows for the rapid evaluation of structure-activity relationships, where the interaction between the novel triazole moiety and a biological target, like HIV reverse transcriptase, is quantified. nih.gov

Furthermore, the unique properties of AZT's metabolites have led to the discovery and development of assays for previously uncharacterized interactions. For example, research revealed that AZTMP is a potent inhibitor of protein glycosylation. nih.gov This was determined using assays with Golgi-enriched membrane fractions, which showed that AZTMP directly competes with pyrimidine-sugars for their transporters. nih.gov This discovery opened up a new area of investigation into AZT's cellular effects and provides a basis for developing specific assays to screen for compounds that modulate protein glycosylation pathways.

Use in Cell-Based Assays for Studying Cellular Processes (e.g., DNA Synthesis Inhibition, Telomere Shortening)

[3H]AZT is a cornerstone reagent in cell-based assays designed to investigate fundamental cellular processes. Its ability to be incorporated into DNA and the quantifiable nature of its radioactivity make it ideal for studying DNA replication and integrity.

DNA Synthesis Inhibition: The thymidine incorporation assay is a gold-standard method for measuring cell proliferation by quantifying the amount of new DNA being synthesized. nih.govcytologicsbio.com In this assay, dividing cells are incubated with radiolabeled thymidine, and the radioactivity incorporated into the DNA is measured. thermofisher.com [3H]AZT is used in variations of this assay to directly measure its own incorporation or to quantify its inhibitory effect on the incorporation of [3H]-thymidine. psu.edu Studies in E. coli, for example, demonstrated that AZT treatment leads to the formation of highly elongated cells, a morphological change consistent with the inhibition of DNA synthesis. nih.gov The degree of DNA synthesis inhibition in human bone marrow cells was found to correlate directly with the concentration of AZT and the amount of AZT incorporated into the DNA. psu.edu

Telomere Shortening: AZT has been used as a tool to investigate the dynamics of telomeres, the protective caps (B75204) at the ends of chromosomes. Because the enzyme telomerase, which maintains telomere length, is a reverse transcriptase, it is a target for AZTTP. Cell-based assays have demonstrated that long-term exposure of human tumor cell lines (e.g., HeLa, HL60) to AZT leads to its incorporation into telomeric DNA. nih.govnih.gov This incorporation results in a progressive and irreversible shortening of the telomeres over several cell passages. nih.gov These assays, which measure telomere length via techniques like Southern blotting with telomere-specific probes, have been critical in establishing that AZT can directly interfere with telomere maintenance mechanisms in human cells. nih.gov

Cellular ProcessCell LineAZT ConcentrationObserved EffectSource
DNA Synthesis InhibitionHuman Bone Marrow1 - 25 µMDose-dependent inhibition of clonal growth correlated with AZT incorporation into DNA. psu.edu
DNA Synthesis InhibitionEscherichia coli-Cultures contained highly elongated cells, consistent with DNA synthesis inhibition. nih.gov
Telomere ShorteningHeLa (Human)800 µMProgressive and irreversible shortening of telomeric repeats over 15 passages. nih.gov
Telomere ShorteningHL60 (Human)50 µMSignificant telomere DNA shortening after 24 days of treatment. nih.gov

Advanced Analytical Methodologies for Research Quantification of 3 Azido 3 Deoxythymidine Methyl 3h and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Radiochemical Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of AZT and its metabolites. nih.govnih.govasianpharmtech.com When analyzing the tritiated form, [3H]AZT, HPLC is coupled with radiochemical detection, which provides exceptional sensitivity and specificity for tracking the compound and its metabolic products.

This method involves separating compounds on a stationary phase column based on their physicochemical properties. nih.gov A common approach utilizes a reversed-phase (RP) C18 column. nih.gov The mobile phase, a mixture of aqueous and organic solvents like acetonitrile (B52724) or methanol (B129727), is optimized to achieve clear separation between the parent drug and its metabolites. nih.govresearchgate.net For instance, an isocratic elution with 6% acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) can effectively resolve AZT from its metabolites. nih.gov Following separation, the eluent passes through a radiochemical detector (e.g., a flow-through scintillation counter) that measures the beta decay of the tritium (B154650) (³H), allowing for precise quantification of the radiolabeled species. nih.gov

Intact E. coli ML-30 cells were found to convert [3H]AZT into its monophosphate, diphosphate (B83284), and triphosphate metabolites, which were subsequently analyzed. nih.gov Studies have also used this technique to demonstrate that [3H]AZT can be incorporated into host cell DNA. nih.gov The sensitivity of HPLC assays allows for the analysis of AZT levels in various biological samples, including serum, milk, and tissue extracts. nih.gov

Table 1: HPLC Method Parameters for AZT Analysis

ParameterDetailsSource
Column Reversed-Phase C18 nih.govresearchgate.net
Mobile Phase Water:Methanol (80:20, v/v) or Acetonitrile/Ammonium Acetate nih.govnih.gov
Detection UV at 266 nm or Radiochemical Detection researchgate.netnih.gov
Linear Range 25-500 µg/ml nih.gov
Retention Time (AZT) ~20 minutes (Isocratic with 6% acetonitrile) nih.gov

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the bioanalysis of AZT and its metabolites, offering superior sensitivity and specificity compared to conventional HPLC-UV methods. nih.govnih.gov This technique allows for the simultaneous measurement of multiple analytes, including the active intracellular 5'-triphosphate metabolite, zidovudine (B1683550) triphosphate (AZT-TP). capes.gov.br

In LC-MS/MS, after chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. nih.gov The tandem MS (MS/MS) capability allows for the selection of a specific parent ion (e.g., the protonated AZT molecule with m/z 268) and its fragmentation into characteristic product ions (e.g., m/z 127, corresponding to the protonated thymine (B56734) base). nih.gov This transition is highly specific and is used for quantification. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of the triphosphate forms of zidovudine (AZT-TP), lamivudine (B182088) (3TC-TP), and stavudine (B1682478) (d4T-TP) in peripheral blood mononuclear cells (PBMCs). capes.gov.br The high sensitivity of these assays, with limits of detection reaching the femtomole range, is critical for measuring the low intracellular concentrations of these active metabolites. tandfonline.com The use of stable isotope-labeled internal standards, such as [¹³C, ¹⁵N₂]-Zidovudine, helps to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. nih.gov

Table 2: LC-MS/MS Transitions for AZT and its Metabolites

CompoundParent Ion (m/z)Product Ion (m/z)Source
Zidovudine (AZT) 268127 nih.govnih.gov
Zidovudine-IS 271130 nih.gov
3'-amino-3'-deoxythymidine (AMT) VariesVaries psu.edu

Immunoassays and Fluoroimmunoassays for Specific Metabolites (e.g., AZTTP)

Immunoassays provide an alternative and attractive method for the quantification of specific metabolites like AZT-TP, avoiding the need for radioactive labels. tandfonline.comnih.gov These methods are based on the highly specific binding between an antibody and its target antigen.

The development of an enzyme immunoassay (EIA), such as an enzyme-linked immunosorbent assay (ELISA), for AZTTP has been described. tandfonline.com This involves producing antibodies that specifically recognize AZTTP. nih.gov To achieve this, AZTTP is conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) to make it immunogenic, and this conjugate is used to immunize animals (e.g., rabbits) to raise anti-AZTTP antibodies. tandfonline.comnih.gov

In a competitive immunoassay format, the sample containing AZTTP competes with a known amount of enzyme-labeled AZTTP (a tracer) for binding to a limited number of antibody sites. tandfonline.com The amount of bound enzyme activity is inversely proportional to the concentration of AZTTP in the sample. These immunoassays have demonstrated nanomolar sensitivity for AZTTP and can be highly specific, making them suitable for research applications monitoring intracellular metabolite levels. tandfonline.comnih.gov While HPLC coupled with tandem spectrometry is highly sensitive, immunoassays can be less time-consuming and costly for routine analysis. tandfonline.com

Sample Preparation Techniques for Biological Matrices (e.g., Protein Precipitation, On-line Clean-up)

Effective sample preparation is a critical first step in the analysis of AZT and its metabolites from complex biological matrices such as plasma, serum, cells, or tissues. nih.govnih.gov The primary goal is to remove interfering substances like proteins, lipids, and salts that can compromise the analytical results, a phenomenon known as the matrix effect. nih.govnih.gov

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. researchgate.net It involves adding a solvent like acetonitrile or methanol to the sample, which denatures and precipitates the proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the HPLC or LC-MS/MS system. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). researchgate.net It is effective but can be laborious and use significant amounts of organic solvents. japsonline.com

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts than PPT or LLE. japsonline.comnih.gov The sample is passed through a cartridge containing a solid sorbent (e.g., C18). nih.gov The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. mdpi.com SPE has been successfully used for extracting AZT from plasma with high recovery rates (e.g., 92.3%). nih.gov

On-line Clean-up: To improve throughput and reduce manual handling, sample clean-up can be integrated directly with the chromatographic system. nih.gov This involves using a pre-column (or extraction cartridge) that traps the analyte from the raw sample, washes away interferences, and then injects the purified analyte onto the analytical column by switching a valve. nih.govresearchgate.net This approach is common in automated and high-throughput environments.

Automation and High-Throughput Screening in Research Settings

In drug discovery and development, automation and high-throughput screening (HTS) are essential for processing and analyzing large numbers of samples efficiently. youtube.com These technologies have been applied to the study of AZT and other antiretroviral agents.

HTS assays have been developed to screen large chemical libraries for new compounds that inhibit viral enzymes like HIV reverse transcriptase. nih.gov For example, a Förster resonance energy transfer (FRET)-based HTS assay was designed to identify inhibitors of the AZT-monophosphate (AZT-MP) excision activity of RT, a mechanism of drug resistance. nih.gov Such screens can test thousands of compounds in a short period, accelerating the identification of new drug leads. nih.govdrugtargetreview.com

Automation is also heavily utilized in the analytical workflow. youtube.com This includes automated sample preparation using robotic liquid handlers and SPE systems, as well as auto-injectors for HPLC and LC-MS/MS systems. nih.govyoutube.com Partly automated HPLC procedures have been developed for the routine determination of AZT in plasma, which minimizes handling of infectious clinical samples and improves reproducibility. nih.gov The combination of state-of-the-art robotics, advanced data handling, and sensitive analytical devices enables the rapid and reliable quantification of AZT and its metabolites in large-scale research and preclinical studies. youtube.com

Future Research Directions and Methodological Innovations in 3 Azido 3 Deoxythymidine Methyl 3h Studies

Integration with Advanced In Vitro Research Models (e.g., Organ-on-a-Chip, 3D Cell Cultures) for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironments of human tissues, limiting their predictive power for drug efficacy and toxicity. nih.gov The next frontier in understanding the mechanistic nuances of AZT involves the use of advanced in vitro models like three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems. nih.govnih.gov

3D Cell Cultures , which include spheroids and organoids, offer a more physiologically relevant context by restoring cell-to-cell and cell-to-matrix interactions. nih.govmoleculardevices.com These models have been shown to better predict in vivo drug responses, particularly in areas like chemoresistance. nih.govresearchgate.net For AZT research, 3D cultures could elucidate mechanisms of tissue-specific toxicity and identify factors contributing to drug resistance in a more accurate representation of an in vivo environment. researchgate.netmdpi.com

Organ-on-a-Chip (OOC) technology represents a significant leap forward, combining microfluidics and tissue engineering to create miniaturized systems that emulate the structure and function of human organs. mdpi.comyoutube.com These platforms allow for the dynamic culturing of human cells with fluid flow, recreating physiological conditions such as mechanical stress and nutrient gradients. youtube.comnih.govnih.gov OOC systems could be pivotal in studying the pharmacokinetics and pharmacodynamics of AZT. For instance, a "liver-on-a-chip" could be used to model the metabolism and potential hepatotoxicity of AZT with greater accuracy than animal models, which can have different metabolic pathways. nih.govbioworld.com Multi-organ chips could further simulate systemic effects and drug-drug interactions in a controlled setting. youtube.comnih.gov

Table 1: Comparison of In Vitro Models for AZT Research

Feature2D Cell Culture3D Cell Culture (Spheroids/Organoids)Organ-on-a-Chip (OOC)
Cellular Organization Monolayer, unnatural architecture nih.govSelf-aggregated, tissue-like structures mdpi.comOrganized tissues with microarchitecture mdpi.com
Microenvironment Lacks complex cell-cell/cell-matrix interactions nih.govRestores some interactions and gradients nih.govDynamic, includes fluid flow and mechanical cues youtube.comnih.gov
Physiological Relevance Low, poor predictive value nih.govModerate to High, better for toxicity/efficacy moleculardevices.comHigh, mimics organ-level function mdpi.combioworld.com
Potential AZT Application Initial high-throughput screeningStudying chronic toxicity, resistance mechanismsModeling pharmacokinetics, metabolism, and multi-organ toxicity nih.gov

Novel Radiotracer Imaging Techniques for Subcellular Dynamics

The use of radiolabeled compounds, such as 3'-AZIDO-3'-DEOXYTHYMIDINE-METHYL-3H, is crucial for tracing the metabolic fate and subcellular distribution of a drug. Research has utilized [methyl-3H]-thymidine to study the phosphorylation pathways that AZT interacts with. In isolated rat heart and liver mitochondria, AZT was found to be a competitive inhibitor of thymidine (B127349) phosphorylation. nih.gov These experiments showed that while AZT itself is phosphorylated to its monophosphate form (AZTMP) within the mitochondria, further phosphorylation is limited. nih.govnih.gov

Future studies can build on this by employing more advanced radiotracer imaging techniques. High-resolution autoradiography combined with electron microscopy could visualize the precise localization of [3H]-AZT within subcellular compartments, such as the mitochondrial matrix versus the cytoplasm. This would provide direct visual evidence to complement kinetic data and help clarify the mechanisms of mitochondrial toxicity, a known side effect of long-term AZT use. nih.govnih.gov The development of novel positron emission tomography (PET) radiotracers based on the AZT scaffold could also enable non-invasive, real-time imaging of drug distribution and target engagement in vivo.

Table 2: Inhibition of Thymidine Phosphorylation by AZT in Isolated Mitochondria

Tissue SourceParameterValueReference
Rat Heart MitochondriaIC₅₀ for Thymidine Phosphorylation7.0 ± 1.0 µM nih.gov
Rat Liver MitochondriaIC₅₀ for Thymidine Phosphorylation14.4 ± 2.6 µM nih.gov

IC₅₀ represents the concentration of AZT required to inhibit the phosphorylation of thymidine by 50%.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling has become an indispensable tool for understanding drug action at the molecular level. biointerfaceresearch.com For AZT, computational approaches have provided significant insights into its metabolism, toxicity, and binding interactions. Researchers have developed detailed computational models to simulate the biochemical reactions involved in AZT metabolism, helping to investigate the mechanisms of mitochondrial toxicity. sciencedaily.com

Molecular dynamics (MD) simulations and quantum mechanics methods like Density Functional Theory (DFT) have been employed to study the interactions of AZT with various biological molecules and materials. imist.maimist.ma For example, simulations have been used to analyze the binding of AZT to its primary target, HIV reverse transcriptase, and to understand how mutations confer resistance. researchgate.net Other studies have used computational methods to investigate the interaction of AZT with single-walled carbon nanotubes, exploring them as potential drug delivery systems. imist.maimist.ma Future computational work could focus on simulating AZT's interaction with newly identified off-targets, predicting binding affinities, and guiding the design of derivatives with improved specificity and lower toxicity. moldesignx.com

Exploration in Emerging Pathogen Research (e.g., SARS-CoV-2 Mpro inhibition)

The repurposing of existing drugs is a key strategy against emerging infectious diseases. The main protease (Mpro) of SARS-CoV-2, essential for viral replication, has been a major target for drug development. nih.govnih.gov While extensive screening has been conducted, there is currently limited evidence to suggest that AZT is a potent inhibitor of SARS-CoV-2 Mpro specifically. nih.gov However, some broad computational screening studies have identified AZT as a potential candidate drug against COVID-19, warranting further investigation. researchgate.net

More significant are the findings related to AZT's antibacterial properties. Several studies have demonstrated that AZT exhibits synergistic activity with antibiotics like colistin (B93849) against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Klebsiella pneumoniae and E. coli strains carrying the mcr-1 gene for colistin resistance. nih.govasm.orgasm.org AZT has also been shown to suppress the evolution of tigecycline (B611373) resistance in E. coli. nih.gov This line of research opens up a promising new therapeutic avenue for AZT, positioning it as a potential adjunct therapy to combat the growing threat of antibiotic resistance. asm.org

Table 3: Synergistic Antibacterial Activity of AZT

PathogenCombination DrugObserved EffectReference
Colistin-Resistant K. pneumoniaeColistinSynergistic activity in vitro and in vivo nih.gov
NDM-1-producing K. pneumoniaeColistinAugmented therapeutic activity in murine model asm.org
mcr-1-producing E. coliColistinSynergistic activity against 92% of strains asm.orgasm.org
Tigecycline-sensitive E. coliTigecyclineSuppressed emergence of antibiotic resistance nih.gov

Application in Chemical Biology and Proteomics for Target Identification

A critical aspect of future AZT research is the unbiased identification of all its cellular targets and interaction partners, which can explain off-target effects and reveal new mechanisms of action. Chemical proteomics provides powerful tools for this purpose, allowing for target discovery without prior hypotheses. nih.govasbmb.orgmdpi.com Methods like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) use chemically modified probes or the unmodified drug to isolate binding partners from complex cell lysates, which are then identified by mass spectrometry. frontiersin.orgnih.gov

A key example of this approach has already yielded significant findings for AZT. Studies using Golgi-enriched membrane fractions revealed that 3'-azido-3'-deoxythymidine monophosphate (AZTMP), the primary cellular metabolite of AZT, potently inhibits protein glycosylation. nih.gov This inhibition occurs because AZTMP competes with endogenous pyrimidine-sugars for their transporters into the Golgi apparatus. nih.gov This discovery of a novel mechanism, distinct from its effect on reverse transcriptase, highlights how proteomics and chemical biology can uncover unexpected cellular pathways affected by a drug. Future applications of these techniques, such as thermal proteome profiling (TPP) or quantitative proteomics, could provide a comprehensive map of the AZT interactome, offering crucial insights into its polypharmacology and toxicity. mdpi.com

Q & A

Basic: What synthetic strategies are used to prepare AZT conjugates for targeted drug delivery?

Answer: AZT conjugates, such as folic acid-AZT hybrids, are synthesized via carbodiimide-mediated coupling. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate amide bond formation between AZT's hydroxyl group and folic acid's carboxyl group. Post-synthesis, characterization involves MALDI-TOF mass spectrometry (to confirm molecular weight), 1H^1H NMR (to verify structural integrity), and cytotoxicity assays (e.g., MTT) in cancer cell lines to assess targeted efficacy .

Basic: How is the purity of AZT derivatives validated in pharmaceutical research?

Answer: High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Preparative HPLC (as in AZT-P purification) achieves >99% purity by separating phosphorylated intermediates. Nuclear magnetic resonance (1H^1H, 13C^{13}C, 31P^{31}P) and electrospray ionization mass spectrometry (ESI-MS) further confirm chemical identity and exclude side products .

Basic: What in vitro assays evaluate AZT’s cytotoxicity and antiviral activity?

Answer: Cytotoxicity is quantified using cell viability assays (e.g., MTT) in human T-lymphocyte lines (e.g., CEM cells). Antiviral efficacy is tested via plaque reduction assays against HIV-1, measuring viral load suppression and CD4+^+ T-cell count restoration. Dose-response curves and comparative bar graphs (e.g., AZT vs. placebo) statistically analyze efficacy thresholds .

Advanced: How do enzymatic approaches enhance AZT’s bioactivity?

Answer: Lipozyme® TL IM, an immobilized lipase, selectively acetylates the primary hydroxyl group in AZT derivatives (e.g., 3'-azido-3'-deoxy-β-DM-allofuranosyl thymine), enabling synthesis of bicyclic analogues. This method achieves >90% regioselectivity, bypassing complex chemical protection/deprotection steps. The resulting bridged homoarabinofuranosylpyrimidines exhibit improved metabolic stability .

Advanced: How are discrepancies in AZT’s efficacy across models resolved?

Answer: Discrepancies (e.g., variable CD4+^+ responses in AIDS vs. AIDS-related complex patients) are addressed by stratifying trials based on baseline CD4 counts and disease stage. In vitro studies using human tissue explants (e.g., ex vivo lymphoid models) validate pharmacokinetic-pharmacodynamic (PK-PD) relationships, while adjusting dosing intervals (e.g., q4h vs. q6h) optimizes therapeutic indices .

Advanced: What strategies improve AZT’s antiviral potency via phosphonate derivatives?

Answer: Phosphonate heterodimers, like the 3TC-AZT heterodimer, are synthesized via aminocarbonyl phosphonate linkage. This modification enhances cellular uptake and resistance to phosphatase degradation. Antiviral activity is confirmed in ex vivo human tissues, with IC50_{50} values compared to parent drugs. Toxicity is ruled out via parallel cytotoxicity assays in primary lymphocytes .

Advanced: How do isotopic labels (e.g., 3H^3H3H, 14C^{14}C14C) track AZT’s metabolic fate?

Answer: Tritiated (3H^3H) or 14C^{14}C-labeled AZT (e.g., [methyl-$ ^3H $$
-AZT) is administered in vitro or in vivo. Metabolites are isolated via radio-HPLC, and radiochemical purity (>97%) is confirmed by radiochromatograms. Liquid scintillation counting quantifies intracellular AZT-triphosphate levels, linking phosphorylation kinetics to antiviral activity .

Advanced: What metabolic interactions limit AZT’s clinical application?

Answer: AZT inhibits UDP-glucuronosyltransferase (UGT) isoforms, reducing its own glucuronidation. In human liver microsomes (HLMs), co-administration with UGT inhibitors (e.g., diflunisal) decreases clearance by >20%. Methodological adjustments, like adding 1% bovine serum albumin (BSA), mitigate nonspecific binding artifacts in in vitro assays .

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